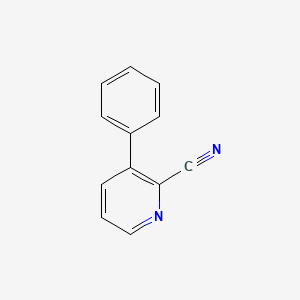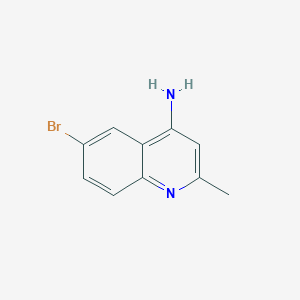![molecular formula C13H16BrNO B1282740 4-[(6-溴己基)氧基]苯甲腈 CAS No. 91944-99-9](/img/structure/B1282740.png)
4-[(6-溴己基)氧基]苯甲腈
描述
“4-[(6-Bromohexyl)oxy]benzonitrile” is a chemical compound with the molecular formula C13H16BrNO . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile .
Molecular Structure Analysis
The molecular structure of “4-[(6-Bromohexyl)oxy]benzonitrile” includes a bromohexyl group attached to a benzonitrile group via an ether linkage . The molecule has an average mass of 386.286 Da and a monoisotopic mass of 385.078979 Da .Physical And Chemical Properties Analysis
“4-[(6-Bromohexyl)oxy]benzonitrile” has a density of 1.3±0.1 g/cm3, a boiling point of 532.9±40.0 °C at 760 mmHg, and a flash point of 276.1±27.3 °C . It has 4 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 6.10, indicating that it is relatively hydrophobic .科学研究应用
环境影响和退化
4-[(6-溴己基)氧基]苯甲腈,类似于其他苯甲腈化合物如二氯苯甲腈、溴氧苯甲腈和碘氧苯甲腈,通常用作除草剂。对这些化合物的研究表明,它们由于持久性可能导致环境问题。例如,二氯苯甲腈代谢物2,6-二氯苯甲酰胺经常被检测为地下水污染物,突显了对这些除草剂的环境命运进行详细研究的必要性 (Holtze, Sørensen, Sørensen, & Aamand, 2008)。
辐射诱导的羟基化
追溯至1977年的研究探讨了苯甲腈的辐射诱导羟基化,包括各种金属离子对该过程的影响。这项研究为在特定条件下了解4-[(6-溴己基)氧基]苯甲腈的化学行为提供了见解,这可能对类似情况下的化合物的性质和反应性有所帮助 (Eberhardt, 1977)。
电池技术中的应用
在电池技术领域,苯甲腈衍生物,如4-(三氟甲基)-苯甲腈,已显示出作为高压锂离子电池电解质添加剂的潜力。这表明类似于4-[(6-溴己基)氧基]苯甲腈的化合物可以用于类似应用,以增强电池性能和稳定性 (Huang et al., 2014)。
医学研究:皮肤学应用
在医学研究中,已对特定苯甲腈化合物进行研究,以探讨其在治疗皮肤病症方面的潜力。例如,与4-[(6-溴己基)氧基]苯甲腈结构相关的一种化合物已被研究其在控制皮脂和治疗雄激素性脱发方面的功效,突显了苯甲腈衍生物在皮肤学中的潜在医学应用 (Li et al., 2008)。
液晶性质
苯甲腈衍生物的液晶性质已被广泛研究。一系列苯甲腈化合物展示了独特的液晶行为,表明在先进材料科学中可能存在应用潜力。这些性质可能与4-[(6-溴己基)氧基]苯甲腈在开发具有特定光学或电子特性的新材料方面相关 (Ahipa et al., 2014)。
属性
IUPAC Name |
4-(6-bromohexoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQMXJYXSDXBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541215 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Bromohexyl)oxy]benzonitrile | |
CAS RN |
91944-99-9 | |
| Record name | 4-[(6-Bromohexyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



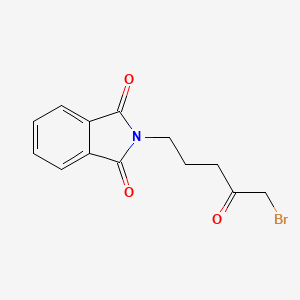
amine](/img/structure/B1282661.png)


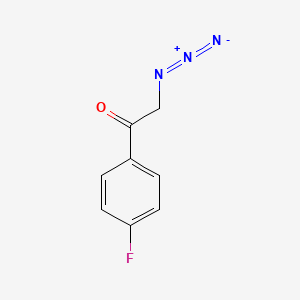

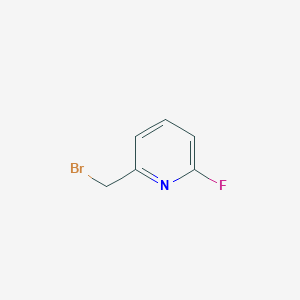
![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)


